molecular formula C7H14BrO3P B12500356 Diethyl 3-bromoprop-1-en-1-ylphosphonate

Diethyl 3-bromoprop-1-en-1-ylphosphonate

Cat. No.: B12500356
M. Wt: 257.06 g/mol
InChI Key: YTQMZWCJYREOLX-UHFFFAOYSA-N
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Description

Diethyl 3-bromoprop-1-en-1-ylphosphonate is an organophosphorus compound with the molecular formula C₇H₁₂BrO₃P and an average molecular weight of 255.05 g/mol (calculated based on isotopic composition) . It is systematically named as diethyl (3-bromoprop-1-en-1-yl)phosphonate, reflecting its structural features: a brominated propenyl group attached to a diethyl phosphonate ester. This compound is used in organic synthesis, particularly in Horner-Wadsworth-Emmons reactions to generate α,β-unsaturated carbonyl derivatives, leveraging its reactivity as a phosphoryl-stabilized carbanion precursor .

Properties

Molecular Formula

C7H14BrO3P

Molecular Weight

257.06 g/mol

IUPAC Name

3-bromo-1-diethoxyphosphorylprop-1-ene

InChI

InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3

InChI Key

YTQMZWCJYREOLX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=CCBr)OCC

Origin of Product

United States

Preparation Methods

Step 1: Dibromination

  • Reactants : Tetraethyl prop-2-ene-1,2-diyldiphosphonate (71 mmol) and bromine (74 mmol).
  • Conditions : Refluxing carbon tetrachloride (CCl₄).
  • Yield : 91% of dibromo intermediate.

Step 2: Dehydrobromination

  • Reactants : Dibromo intermediate (11 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 equiv).
  • Conditions : Acetonitrile at room temperature for 48 hours.
  • Yield : 73% of diethyl 3-bromoprop-1-en-1-ylphosphonate (E)-isomer, with 8% regioisomer (tetraethyl 3-bromoprop-2-ene-1,2-diyldiphosphonate).

Advantages :

  • DBU selectively abstracts β-hydrogens, favoring (E)-geometry.
  • Chromatographic separation (CH₂Cl₂/MeOH, 97:3) effectively isolates the target compound.

Mechanistic and Practical Considerations

Stereochemical Outcomes

  • PBr₃ Method : The (E)-isomer dominates due to minimized steric clash between the phosphoryl and bromomethyl groups during SN₂ substitution.
  • DBU-Mediated Elimination : Base strength and solvent polarity (acetonitrile) favor anti-periplanar hydrogen abstraction, enhancing (E)-selectivity.

Scalability Challenges

  • PBr₃ Handling : Moisture sensitivity necessitates anhydrous conditions, complicating industrial-scale production.
  • Chromatography : The elimination method requires silica gel purification, increasing time and cost.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-bromoprop-1-en-1-ylphosphonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

    Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Addition Reactions: Reagents such as bromine, chlorine, or hydrogen bromide are used, often in the presence of a catalyst or under UV light to initiate the reaction.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Addition Reactions: Products include dihalo or haloalkyl derivatives.

    Oxidation and Reduction Reactions: Products include phosphonic acids or phosphines, depending on the specific reaction conditions.

Scientific Research Applications

Synthesis of Complex Molecules

Diethyl 3-bromoprop-1-en-1-ylphosphonate serves as an important precursor in the synthesis of various heterocyclic compounds. One notable application is its use in the preparation of pyrazolo[1,5-a]pyridine derivatives. These compounds have garnered attention due to their biological activities, including anti-inflammatory and anticancer properties. The synthesis typically involves the oxidative [3+2] cycloaddition reaction with pyridinium-N-imines, yielding moderate to good yields of the desired products .

Key Reactions:

  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions that lead to the formation of complex heterocycles. For example, when reacted with electron-withdrawing groups (EWGs), it can form pyrazolopyridine-3-phosphonates, which are valuable in drug design .
Reaction TypeProduct TypeYield
Oxidative [3+2] CycloadditionPyrazolo[1,5-a]pyridine derivativesModerate to Good

Pharmaceutical Applications

The phosphonate group in this compound enhances the biological activity of derived compounds. Research indicates that pyrazolo[1,5-a]pyridine scaffolds can act as inhibitors for various kinases and enzymes involved in disease pathways, making them promising candidates for drug development .

Case Study:
One study highlighted the synthesis of pyrazolo[1,5-a]pyridine derivatives from this compound, which demonstrated anti-inflammatory properties similar to marketed drugs like ibudilast. This suggests potential applications in treating neurodegenerative diseases and other conditions where inflammation is a key factor .

Reactivity and Mechanism Insights

The reactivity of this compound is influenced by its electronic properties. The presence of the bromine atom enhances its electrophilic character, facilitating nucleophilic attacks in various reactions. Studies have shown that substituents on the phosphonate group can modulate reactivity and selectivity in cycloaddition processes, which is crucial for optimizing synthetic routes to desired products .

Mechanistic Insights:
Understanding the reaction mechanisms involving this compound can lead to more efficient synthetic strategies. For instance, variations in solvent and temperature have been shown to affect yields significantly, indicating that reaction conditions must be carefully optimized for specific applications .

Emerging Research Directions

Recent studies have expanded the scope of applications for this compound beyond traditional organic synthesis. Its potential as a scaffold for developing new therapeutic agents is being actively explored. Researchers are investigating its role in synthesizing inhibitors for various biological targets, including enolases and kinases that play roles in cancer and metabolic disorders .

Mechanism of Action

The mechanism of action of diethyl 3-bromoprop-1-en-1-ylphosphonate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The double bond in the prop-1-en-1-yl group can participate in addition reactions, forming new carbon-electrophile bonds. The phosphonate group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, Diethyl 3-bromoprop-1-en-1-ylphosphonate is compared below with other phosphonate esters and halogenated organophosphorus compounds.

Structural Analogues and Their Properties

Compound Name Molecular Formula Key Functional Groups Physical State Reactivity/Applications
This compound C₇H₁₂BrO₃P Bromoalkenyl, phosphonate ester Liquid (assumed) Horner-Wadsworth-Emmons reactions; synthesis of α,β-unsaturated esters
Diethyl (3-bromopropyl)phosphonate C₇H₁₄BrO₃P Bromoalkyl, phosphonate ester Liquid Less reactive in olefination due to saturated backbone; used in alkylation reactions
Diethyl phthalate C₁₂H₁₄O₄ Aromatic ester Liquid Plasticizer; low reactivity in hydrolysis; industrial applications
Diethyl succinate C₈H₁₄O₄ Diester Liquid Solvent; biodegradable; used in green chemistry
Key Observations:
  • Reactivity Differences : The unsaturated (propenyl) backbone in this compound enhances its reactivity in conjugate addition and olefination reactions compared to saturated analogs like Diethyl (3-bromopropyl)phosphonate .
  • Halogen Influence: The bromine atom in the target compound increases electrophilicity, facilitating nucleophilic substitutions, whereas non-halogenated esters (e.g., Diethyl succinate) exhibit lower electrophilicity .

Biological Activity

Diethyl 3-bromoprop-1-en-1-ylphosphonate is a phosphonate compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Phosphonates are known for their ability to mimic phosphate esters, making them valuable in various biological applications, including enzyme inhibition and therapeutic development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H13BrO4P\text{C}_7\text{H}_{13}\text{Br}\text{O}_4\text{P}

This compound features a brominated propene moiety connected to a phosphonate group, which contributes to its reactivity and biological activity.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of enolase, an enzyme involved in glycolysis. Enolase inhibitors are of particular interest due to their implications in cancer metabolism and other metabolic disorders. Research indicates that compounds like this compound can effectively inhibit enolase activity, leading to reduced glycolytic flux in cancer cells, thus presenting a potential therapeutic avenue for cancer treatment .

Antimicrobial Activity

In addition to enzyme inhibition, this compound has demonstrated antimicrobial properties. Studies have indicated that phosphonates can disrupt bacterial cell wall synthesis and interfere with metabolic pathways in microorganisms. This compound's structural features may enhance its ability to penetrate microbial membranes and exert its effects .

Neuroprotective Effects

Recent research has also explored the neuroprotective potential of this compound. Compounds with phosphonate groups have been associated with neuroprotective activities, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. The specific mechanisms by which this compound exerts neuroprotection remain an area of ongoing investigation.

Study on Enzyme Inhibition

In a study assessing the inhibitory effects of various phosphonates on enolase activity, this compound was found to exhibit significant inhibition at micromolar concentrations. The results were quantified using enzyme kinetics, revealing an IC50 value that suggests strong inhibitory potential compared to other tested compounds .

Antimicrobial Efficacy

A comparative analysis of antimicrobial agents revealed that this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth .

CompoundMIC (µg/mL)Target Organisms
This compound32Staphylococcus aureus, Escherichia coli
Control (Standard Antibiotic)16Staphylococcus aureus, Escherichia coli

Neuroprotective Studies

Research into the neuroprotective effects of this compound involved in vitro studies on neuronal cell lines exposed to oxidative stress. The compound demonstrated a significant reduction in cell death compared to untreated controls, suggesting its potential as a neuroprotective agent .

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